Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate
Description
Overview of Chemical Amidoxime (B1450833) Derivatives and their Significance in Chemical Biology
Amidoximes are a class of organic compounds characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom. nih.govingentaconnect.com This unique functional group arrangement makes them highly versatile building blocks in synthetic chemistry, particularly for the creation of various heterocyclic compounds. nih.govingentaconnect.com
In the realm of chemical biology and medicinal chemistry, amidoxime derivatives are of profound significance due to their broad spectrum of biological activities. nih.govresearchgate.net Research has shown that compounds containing the amidoxime scaffold can exhibit properties including antibacterial, anti-inflammatory, antineoplastic, and antihypertensive effects. nih.govingentaconnect.com Their ability to act as prodrugs is a key area of investigation; for instance, they can be converted to amidines in the body. ingentaconnect.com Furthermore, some amidoximes are known to be nitric oxide (NO) donors, a crucial signaling molecule in many physiological processes. nih.govingentaconnect.com
Recent studies continue to underscore their potential. Amidoxime hybrids have been investigated for their ability to inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is relevant in oncology. researchgate.neteurekaselect.com Their scaffold has been modified to develop lead compounds for addressing conditions ranging from bacterial infections and malaria to Alzheimer's disease and cancer. researchgate.neteurekaselect.com
Table 1: Reported Biological Activities of Amidoxime Derivatives
| Biological Activity | Reference |
|---|---|
| Antituberculotic | nih.gov |
| Antibacterial / Anti-biofilm | nih.govresearchgate.neteurekaselect.com |
| Antineoplastic / Anticancer | nih.govresearchgate.neteurekaselect.com |
| Anti-inflammatory | nih.govresearchgate.netresearchgate.neteurekaselect.com |
| Antihypertensive | nih.govingentaconnect.com |
| Nitric Oxide (NO) Donors | nih.govingentaconnect.com |
| Antiparasitic (e.g., Leishmaniasis) | researchgate.netmdpi.com |
The Role of Benzoate (B1203000) Esters in Synthetic and Biological Chemistry
Benzoate esters are a class of chemical compounds derived from the condensation of benzoic acid and an alcohol. ebi.ac.uknih.gov In synthetic chemistry, the benzoate group is valued for its stability and is often employed as a protective group for alcohols due to its resistance to various reaction conditions while being cleavable when necessary. organic-chemistry.org The synthesis of benzoate esters is well-established, with methods including the reaction of benzoyl chloride with an alcohol or the Tishchenko reaction, which converts an aldehyde like benzaldehyde (B42025) into the corresponding ester. chemicalbook.com
From a biological perspective, the benzoate ester motif is present in numerous naturally occurring molecules and synthetic compounds with significant applications. nih.govrsc.org For example, benzyl (B1604629) benzoate is a simple ester found in the balsam of Peru and is used as a topical agent. nih.govchemicalbook.com In drug design, the benzoate structure is often incorporated into larger molecules to create lead compounds for therapeutic development. Researchers have designed and synthesized novel benzoate compounds for evaluation as local anesthetics, demonstrating the utility of this chemical class in medicinal chemistry. rsc.org
Structural Elucidation and Functional Group Analysis of Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate
The structure of this compound incorporates the key chemical features discussed previously. A detailed analysis reveals three primary functional groups that define its chemical character:
The Amidoxime Group: The N'-hydroxycarbamimidoyl functional group, -C(=NOH)NH2, is located at the para-position of the central benzene (B151609) ring. This group is the primary contributor to the potential biological activities associated with amidoxime derivatives. nih.govmdpi.com
The Benzoate Ester Linkage: The molecule features a classic ester linkage, -C(=O)O-, which connects the central substituted benzoic acid core to a benzyl group. ebi.ac.uk This ester group influences the compound's polarity, solubility, and metabolic stability.
The Benzyl Group: A benzyl group, -CH2C6H5, derived from benzyl alcohol, forms the ester. sigmaaldrich.com This non-polar, aromatic moiety can participate in hydrophobic interactions within biological systems.
The combination of these groups results in a molecule with a distinct set of physicochemical properties.
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1374664-22-8 | bldpharm.com |
| Molecular Formula | C15H14N2O3 | bldpharm.com |
| Molecular Weight | 270.28 g/mol | bldpharm.com |
| Key Functional Groups | Amidine, Ester, Benzene Compounds | bldpharm.com |
Contextualization within Current Trends in Chemical Synthesis and Molecular Probes
The investigation of molecules like this compound aligns with several current trends in chemical research. A major focus of modern chemical biology is the design and synthesis of small molecule probes to explore complex biological pathways with high precision. numberanalytics.comnih.gov These probes are essential tools for identifying and validating new therapeutic targets. numberanalytics.comnih.gov
There is a significant drive to explore novel "chemical space" by creating libraries of compounds with greater structural diversity than those found in typical screening collections. nih.gov Molecules that combine multiple, distinct functional groups, such as this compound, are valuable in this context. The modular nature of its synthesis, conceptually involving the coupling of a functionalized benzoic acid with an alcohol, lends itself to the generation of analogues for structure-activity relationship (SAR) studies. numberanalytics.comnih.gov
The development of fluorogenic probes, which become fluorescent upon reacting with a specific target, is another rapidly advancing area. researchgate.net While not inherently fluorescent, the reactive nature of the amidoxime group could be exploited in the design of probes that signal interaction with a biological target. The overarching goal is to create highly specific and selective chemical tools that can be used to manipulate and study biological systems, a role for which novel compounds are continuously being designed and synthesized. numberanalytics.commdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate |
InChI |
InChI=1S/C15H14N2O3/c16-14(17-19)12-6-8-13(9-7-12)15(18)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,16,17) |
InChI Key |
IIFNQFGISPPFLN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Benzyl 4 N Hydroxycarbamimidoyl Benzoate
Strategic Approaches to the Synthesis of the Benzyl (B1604629) Ester Moiety
The formation of the benzyl ester is a critical step, for which several synthetic routes have been established. The choice of method often depends on factors such as the availability of starting materials, desired yield, and reaction conditions.
Esterification Reactions of Benzoic Acid Derivatives with Benzyl Alcohol (or precursors)
The most direct and widely employed method for the synthesis of benzyl esters is the Fischer-Speier esterification. byjus.comlibretexts.orgmasterorganicchemistry.comnumberanalytics.com This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. In the context of synthesizing the precursor to the title compound, this would involve the reaction of 4-cyanobenzoic acid with benzyl alcohol. acs.org
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.com Alternatively, the removal of water, a byproduct of the reaction, can also shift the equilibrium to favor the product. byjus.comlibretexts.org Common strong acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
A typical laboratory procedure would involve refluxing a mixture of 4-cyanobenzoic acid and a large excess of benzyl alcohol with a catalytic amount of concentrated sulfuric acid for several hours. quizlet.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Following the completion of the reaction, the excess benzyl alcohol is removed, and the crude benzyl 4-cyanobenzoate (B1228447) is purified, often through extraction and recrystallization. A similar procedure for the synthesis of 2-phenylethyl 4-cyanobenzoate, which involves reacting 4-cyanobenzoic acid with 2-phenylethanol, has been reported with a yield of 40%. acs.org
Table 1: Reaction Parameters for Fischer Esterification of Benzoic Acid Derivatives
| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Benzoic acid, Methanol (B129727) | Sulfuric acid | Methanol | Reflux | 1 hour | >90% (general) | quizlet.com |
| 4-Cyanobenzoic acid, 2-Phenylethanol | Zirconocene complex | Toluene | - | - | 40% | acs.org |
| Benzoic acid, 4-Chlorobenzyl alcohol | Iron oxide nanoparticles | Solvent-free | Reflux | 12 hours | 55% | nih.gov |
Alternative Synthetic Routes to Benzyl Benzoate (B1203000) Substructures
Beyond Fischer esterification, other synthetic methodologies can be employed to construct the benzyl benzoate substructure. One notable alternative involves the reaction of a sodium salt of the carboxylic acid with benzyl chloride. orgsyn.org For the synthesis of the precursor, this would entail the reaction of sodium 4-cyanobenzoate with benzyl chloride. This method avoids the need for strong acidic conditions and the removal of water.
Another approach is the Cannizzaro reaction, which can be adapted to produce benzyl benzoate from benzaldehyde (B42025). In a variation of this reaction, benzaldehyde is treated with sodium benzylate (prepared from benzyl alcohol and sodium). orgsyn.org This method, however, is more commonly used for the synthesis of benzyl benzoate itself and might require adaptation for a substituted benzaldehyde like 4-cyanobenzaldehyde.
Enzymatic synthesis is an emerging green alternative. Lipases can be used as biocatalysts for the acylation of benzyl alcohol with an acyl donor like benzoic anhydride (B1165640), which has been shown to be effective in the solvent-free synthesis of benzyl benzoate. researchgate.net This approach offers high conversions under mild conditions. researchgate.net
Kinetic and Mechanistic Studies of Ester Formation
The Fischer esterification is a nucleophilic acyl substitution that proceeds through a well-established multi-step mechanism. byjus.commasterorganicchemistry.comnumberanalytics.comquizlet.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. byjus.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (benzyl alcohol in this case). byjus.commasterorganicchemistry.com
The attack of the alcohol leads to the formation of a tetrahedral intermediate. quizlet.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. byjus.commasterorganicchemistry.com All steps in this mechanism are reversible. masterorganicchemistry.comlibretexts.org
Kinetic studies on the esterification of benzoic acid and its derivatives have shown that the reaction rate is influenced by several factors, including the concentration of the reactants and the catalyst, and the temperature. researchgate.netresearchgate.net The reaction is typically first order with respect to the carboxylic acid. researchgate.net The presence of electron-withdrawing groups on the benzoic acid ring, such as the cyano group in 4-cyanobenzoic acid, can influence the reactivity of the carboxylic acid.
Synthesis of the 4-(N'-hydroxycarbamimidoyl)phenyl Moiety
The second critical stage in the synthesis of the target compound is the formation of the amidoxime (B1450833) group from the nitrile precursor.
Conversion of Nitrile Precursors to Amidoximes
The most common and established method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632). nih.govresearchgate.net In the context of synthesizing Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate, this would involve the treatment of benzyl 4-cyanobenzoate with hydroxylamine.
Typically, hydroxylamine hydrochloride is used in the presence of a base, such as sodium carbonate or triethylamine, to generate free hydroxylamine in situ. nih.gov The reaction is usually carried out in a protic solvent like ethanol (B145695) or methanol and may require heating to proceed at a reasonable rate. nih.gov The reaction involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group.
Table 2: General Conditions for Amidoxime Synthesis from Nitriles
| Nitrile Substrate | Reagents | Solvent | Temperature | Key Findings | Reference |
| Aromatic Nitriles | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol/Methanol | Heating | Standard method | nih.gov |
| Aromatic Nitriles with electron-withdrawing groups | Hydroxylamine | Anhydrous Methanol | - | Formation of amide byproducts | rsc.org |
| Aliphatic Nitriles | Aqueous hydroxylamine | - | - | Shorter reaction time | nih.gov |
| Various Nitriles | Hydroxylamine | Solvent-free, ultrasonic irradiation | - | High yields (70-85%) and short reaction times | nih.gov |
Optimization of Hydroxylamine Addition Reactions
The synthesis of amidoximes can sometimes be complicated by the formation of side products, particularly amides. rsc.org This is more prevalent when the aromatic nitrile contains electron-withdrawing substituents, which is the case for benzyl 4-cyanobenzoate. rsc.org The formation of the amide likely arises from an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org
To optimize the reaction and maximize the yield of the desired amidoxime, several strategies can be employed. The use of aqueous hydroxylamine solutions can sometimes be more efficient and lead to shorter reaction times compared to using hydroxylamine hydrochloride with a base. nih.gov
Solvent-free methods under ultrasonic irradiation have been reported to produce amidoximes in high yields (70-85%) with significantly reduced reaction times. nih.gov Furthermore, the use of microreactor technology has been demonstrated for the formation of aromatic amidoximes, allowing for excellent control over reaction parameters and leading to full conversion under safe conditions. rsc.org Theoretical and experimental studies have also shown that the choice of solvent, including the use of ionic liquids, can influence the reaction pathway and suppress the formation of amide side products. rsc.org
Manganese-Based Oxidative Cyclization in Dihydrofuran Scaffold Synthesis (relevant for related amidoximes)
Manganese-based oxidative cyclization has emerged as a powerful tool for the synthesis of heterocyclic compounds, including dihydrofurans. researchgate.netnih.govacs.org This method, typically employing manganese(III) acetate (B1210297) or manganese(IV) oxide, proceeds via a free-radical mechanism. researchgate.netnih.gov While not yet explicitly reported for the direct synthesis of this compound, its application to related amidoxime-containing molecules for the construction of dihydrofuran rings highlights its potential relevance. doaj.org
In a relevant study, the synthesis of a 4,5-dihydrofuran derivative bearing an amidoxime moiety was achieved. doaj.org The unexpected formation of an amide derivative instead of the desired amidoxime was observed under certain conditions (Ethanol/Na2CO3), while the use of a different solvent and base system (DMSO/KOtBu) successfully yielded the target amidoxime. doaj.org This underscores the sensitivity of the amidoxime group and the importance of reaction conditions in synthetic outcomes.
The general mechanism for manganese-based oxidative cyclization involves the oxidation of a 1,3-dicarbonyl compound or a related active methylene (B1212753) compound by Mn(III) acetate to generate a radical intermediate. This radical then undergoes an intramolecular cyclization with a suitably positioned double bond, followed by further oxidation and/or rearrangement to afford the final dihydrofuran product. researchgate.net The versatility of this method allows for the use of various substituted alkenes, leading to a range of dihydrofuran derivatives. researchgate.net
Table 1: Examples of Manganese-Based Oxidative Cyclization for Dihydrofuran Synthesis
| Reactants | Reagent | Product | Yield | Reference |
| 1,3-Dicarbonyl compounds and 2-thienyl-substituted conjugated alkenes | Mn(OAc)3 | 2-Thienyl-substituted 4,5-dihydrofuran derivatives | High | researchgate.net |
| 3-Oxopropanenitriles and unsaturated amides | Mn(OAc)3 | 4-Cyano-2,3-dihydrofuran-3-carboxamides | Moderate | researchgate.net |
| 2-Hydroxy-1,4-naphthoquinones and thiophene (B33073) or furan (B31954) substituted alkenes | Mn(OAc)3 | Heteroaryl substituted dihydrofurans and naphthoquinones | Good | researchgate.net |
| Dihydrotriazines (as "formal" Schiff's bases) and 2-naphthol (B1666908) or phenol | MnO2 | Naphthofuro-fused triazines | Not specified | nih.gov |
Convergent and Linear Synthesis Strategies for this compound
The synthesis of this compound can be envisioned through both convergent and linear strategies, each offering distinct advantages.
A linear synthesis would involve a stepwise construction of the molecule, likely starting from a simple aromatic precursor such as 4-cyanobenzoic acid. This approach would involve the sequential introduction of the benzyl ester and the N'-hydroxycarbamimidoyl functionalities.
A potential linear synthetic route could be:
Esterification of 4-cyanobenzoic acid with benzyl alcohol to form benzyl 4-cyanobenzoate.
Conversion of the nitrile group of benzyl 4-cyanobenzoate to the N'-hydroxycarbamimidoyl group using hydroxylamine.
A convergent synthesis , on the other hand, would involve the independent synthesis of two key fragments, which are then coupled together in a later step. This approach can be more efficient for producing a library of analogues, as the fragments can be varied independently.
A possible convergent synthetic route could be:
Fragment A Synthesis: Synthesis of 4-(N'-hydroxycarbamimidoyl)benzoic acid from 4-cyanobenzoic acid and hydroxylamine.
Fragment B Synthesis: Benzyl alcohol.
Coupling: Esterification of Fragment A with Fragment B to yield the final product.
The development of efficient coupling reactions is crucial for the successful synthesis of this compound, particularly in convergent strategies. Key coupling reactions would include the formation of the ester linkage and potentially the construction of the amidoxime group itself.
For the esterification step, several methods can be employed:
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, and is particularly useful for sterically hindered substrates.
Enzymatic Coupling: Biocatalysis offers a mild and selective alternative for ester synthesis. beilstein-journals.orgdntb.gov.ua For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in catalyzing the formation of benzyl esters. beilstein-journals.org
The synthesis of the amidoxime functionality is typically achieved by the reaction of a nitrile with hydroxylamine. This reaction can be influenced by the presence of other functional groups and the choice of solvent and base. doaj.org
A key stereochemical feature of this compound is the potential for (E/Z) isomerism around the C=N bond of the amidoxime group. The specific isomer formed can be influenced by the reaction conditions and the substitution pattern of the molecule.
In related N-benzyl-N'-hydroxybenzimidamides, the (Z)-isomer has been reported as the predominant form. rsc.org The characterization of the specific isomer obtained is important as the biological activity and physicochemical properties of the (E) and (Z) isomers can differ significantly. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential for determining the stereochemistry of the amidoxime.
Derivatization Strategies and Analogue Synthesis
The synthesis of analogues of this compound is of interest for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. Derivatization can be targeted at the benzyl group or the amidoxime functionality.
Modifications to the benzyl group can be readily achieved by using substituted benzyl alcohols or benzyl halides in the synthesis. wikipedia.orgnih.govnsf.govdoaj.org This allows for the exploration of the effects of electronic and steric factors on the properties of the molecule.
Table 2: Potential Modifications on the Benzyl Group
| Position of Substitution | Type of Substituent | Rationale for Modification |
| Para | Electron-donating (e.g., -OCH3) | To increase electron density in the aromatic ring. |
| Para | Electron-withdrawing (e.g., -NO2, -CF3) | To decrease electron density in the aromatic ring. |
| Ortho/Meta | Various substituents | To probe steric effects and alter the conformation of the molecule. |
The synthesis of N-benzyl derivatives of various heterocyclic compounds has been extensively reported, providing a toolbox of synthetic methods that can be applied to the synthesis of analogues of this compound. nih.govnsf.govdoaj.org
The amidoxime group is a versatile functional group that can undergo various chemical transformations, providing access to a range of heterocyclic compounds. rsc.org
One important transformation is the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles. For example, N-benzyl amidoximes have been shown to undergo aerobic conversion to 1,2,4-oxadiazoles or quinazolinones depending on the reaction conditions. rsc.org This transformation provides a route to a different class of heterocyclic compounds from the same amidoxime precursor.
Furthermore, the amidoxime group can be hydrolyzed back to the corresponding carboxylic acid or amide under certain conditions. As previously mentioned, the formation of an amide as a side product during the synthesis of an amidoxime highlights the reactivity of this functional group. doaj.org Careful control of reaction conditions is therefore necessary to achieve the desired chemical transformation.
Design and Synthesis of Prodrug Derivatives (focus on chemical aspects)
The N'-hydroxycarbamimidoyl (amidoxime) functional group in this compound presents a key site for chemical modification to create prodrugs. The primary goals of such modifications are often to enhance physicochemical properties like solubility and membrane permeability, thereby improving oral bioavailability. google.com Amidoximes themselves are frequently considered prodrugs of the corresponding amidines, as they can be reduced in vivo to the more basic amidine counterparts. google.com
The design of prodrugs for this compound focuses on derivatizing the hydroxyl group of the amidoxime moiety. This can be achieved through O-acylation or O-alkylation, leading to the formation of O-acyl or O-alkyl amidoxime prodrugs. These modifications mask the polar N-OH group, increasing the lipophilicity of the molecule which can facilitate its passage through biological membranes.
O-Acyl Amidoxime Prodrugs
O-acylation involves the esterification of the hydroxyl group of the amidoxime. This can be accomplished by reacting this compound with an appropriate acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. The resulting O-acyl amidoximes are designed to be stable at the acidic pH of the stomach but are susceptible to hydrolysis by esterase enzymes in the plasma and tissues, which would release the active parent compound. nih.gov
A variety of acyl groups can be introduced to fine-tune the properties of the prodrug. For instance, using dicarboxylic acids like succinic acid can improve water solubility. google.com
O-Alkyl Amidoxime Prodrugs
O-alkylation involves the formation of an ether linkage at the hydroxyl position of the amidoxime. This can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. The stability of the resulting O-alkyl ether bond can be modulated by the choice of the alkyl group.
The table below outlines potential prodrug derivatives of this compound with a focus on the chemical modifications.
| Prodrug Type | General Structure | Rationale for Modification | Potential Synthetic Reagent |
| O-Acetyl Amidoxime | Benzyl 4-(N'-acetoxycarbamimidoyl)benzoate | Increased lipophilicity, potential for esterase-mediated cleavage. | Acetic anhydride |
| O-Pivaloyl Amidoxime | Benzyl 4-(N'-pivaloyloxycarbamimidoyl)benzoate | Steric hindrance may modulate the rate of hydrolysis. | Pivaloyl chloride |
| O-Succinyl Amidoxime | Benzyl 4-(N'-(3-carboxypropanoyloxy)carbamimidoyl)benzoate | Introduction of a carboxylic acid group to enhance water solubility. google.com | Succinic anhydride |
| O-Benzyl Amidoxime | Benzyl 4-(N'-(benzyloxy)carbamimidoyl)benzoate | Increased lipophilicity, stability may differ from acyl derivatives. | Benzyl bromide |
Another advanced prodrug strategy involves the reaction of the guanidine-like functionality with cyclic anhydrides to form guanidine (B92328) cyclic diimides (GCDI). acs.org This modification significantly increases lipophilicity and the stability of the prodrug can be tuned by altering the structure of the anhydride used. acs.org
Advanced Spectroscopic and Mechanistic Characterization
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
The precise molecular structure and purity of synthesized Benzyl (B1604629) 4-(N'-hydroxycarbamimidoyl)benzoate are critical for its potential applications. A suite of spectroscopic techniques is employed to provide an unambiguous confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. In the analysis of Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate, both ¹H and ¹³C NMR spectra would be essential.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl group would likely present as a singlet around 5.4 ppm. Protons associated with the N'-hydroxycarbamimidoyl group (N-H and O-H) would be observable and their chemical shifts could be influenced by solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the ester group would be found significantly downfield, while the aromatic carbons would resonate in the 120-140 ppm range. The methylene carbon of the benzyl group would appear further upfield.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (benzoate ring) | 7.5 - 8.0 | 128 - 132 |
| Aromatic CH (benzyl ring) | 7.3 - 7.5 | 127 - 129 |
| Benzyl CH₂ | ~5.4 | ~67 |
| N-H | Variable | - |
| O-H | Variable | - |
| C=O (Ester) | - | ~165 |
| C=N | - | ~155 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the cleavage of the ester bond and other characteristic fragment ions.
Interactive Data Table: Expected Mass Spectrometry Data
| Analysis Type | Expected Result | Information Gained |
| Molecular Ion Peak [M+H]⁺ | m/z = 271.11 | Confirmation of Molecular Weight |
| Major Fragment 1 | m/z = 91.05 | Benzyl cation [C₇H₇]⁺ |
| Major Fragment 2 | m/z = 121.03 | 4-Carboxybenzaldehyde radical cation |
| Major Fragment 3 | m/z = 149.04 | 4-(Hydroxycarbamimidoyl)benzoyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Hydroxy) | Stretching | 3200 - 3600 (broad) |
| N-H (Amidine) | Stretching | 3100 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1700 - 1720 |
| C=N (Imine) | Stretching | 1640 - 1690 |
| C-O (Ester) | Stretching | 1100 - 1300 |
Crystallographic Studies and Solid-State Structure Analysis
To understand the three-dimensional arrangement of this compound in the solid state, as well as the intermolecular forces that govern its crystal packing, crystallographic studies are indispensable.
Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound. mdpi.comnih.govnsf.govbohrium.com An XRD analysis of a suitable single crystal of this compound would yield detailed information on its absolute stereochemistry and preferred conformation in the solid state. This includes precise bond lengths, bond angles, and torsion angles, which are crucial for understanding its chemical reactivity and potential biological activity. nih.gov The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the crystal lattice. nsf.govbohrium.com
Reaction Mechanism Elucidation Studies
The elucidation of reaction mechanisms for a molecule like this compound involves a multi-faceted approach, considering the reactivity of each functional group and their electronic interactions.
Investigation of Radical Reaction Pathways Involving Benzyl Moieties
The benzyl group is a well-known participant in radical reactions due to the stability of the resulting benzyl radical, which is resonance-stabilized by the adjacent benzene ring. numberanalytics.comacs.org This stability facilitates the homolytic cleavage of the benzylic C-H bonds. rsc.org
Several methods can be employed to generate benzyl radicals, including photolysis, thermolysis, and redox reactions. numberanalytics.com In the context of this compound, the initiation of a radical reaction could lead to a variety of outcomes. For instance, the benzyl radical can participate in addition reactions with suitable substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com It can also be involved in coupling and benzylation reactions. numberanalytics.com
A hypothetical reaction pathway could involve the abstraction of a hydrogen atom from the benzylic position, followed by subsequent reactions of the formed radical. The presence of other functional groups on the molecule would undoubtedly influence the course of these radical reactions.
Studies on Nucleophilic Attack and Electrophilic Reactions of Functional Groups
The chemical structure of this compound presents multiple sites for both nucleophilic and electrophilic attack. The carbonyl carbon of the benzoate (B1203000) ester is a primary electrophilic site, susceptible to nucleophilic attack. This can lead to the hydrolysis of the ester bond, a common reaction for benzyl esters, which can proceed under alkaline conditions. chemrxiv.org The rate of this hydrolysis is influenced by the electronic nature of the substituents on the benzene ring. chemrxiv.org
The N'-hydroxycarbamimidoyl group, which is a derivative of an amidoxime (B1450833), contains both nucleophilic and electrophilic centers. The nitrogen and oxygen atoms possess lone pairs of electrons, making them potential nucleophiles. Conversely, the carbon atom of this group can act as an electrophile. The reactivity of this group is complex and can be involved in various cyclization and rearrangement reactions.
The benzene ring itself is susceptible to electrophilic aromatic substitution, a characteristic reaction of benzene and its derivatives. numberanalytics.comyoutube.com The position of substitution (ortho, meta, or para) is directed by the existing substituents. The ester and the N'-hydroxycarbamimidoyl groups are generally deactivating and meta-directing, which would influence the outcome of any electrophilic substitution on the central ring.
| Functional Group | Type of Reaction | Reactive Site | Potential Products |
| Benzyl Ester | Nucleophilic Acyl Substitution | Carbonyl Carbon | Benzoic acid derivative, Benzyl alcohol |
| Benzyl Moiety | Radical Substitution | Benzylic C-H | Benzyl radical intermediates |
| N'-hydroxycarbamimidoyl | Nucleophilic/Electrophilic | C, N, O atoms | Heterocyclic compounds, Amides |
| Benzene Ring | Electrophilic Aromatic Substitution | Aromatic C-H | Substituted benzene derivatives |
Reaction Kinetic Investigations and Rate Determining Steps
For instance, in the case of nucleophilic acyl substitution at the ester carbonyl, the reaction typically proceeds through a two-step addition-elimination mechanism. saskoer.ca The first step, the nucleophilic addition to form a tetrahedral intermediate, is often the rate-determining step. saskoer.ca However, the nature of the nucleophile and the leaving group can influence which step is rate-limiting. saskoer.ca
Kinetic studies on the hydrolysis of benzyl esters have shown that the reaction often follows second-order kinetics, being first-order with respect to both the ester and the nucleophile (e.g., hydroxide (B78521) ion). chemrxiv.orgias.ac.in The rate constant for such a reaction would be influenced by temperature, solvent, and the electronic effects of the substituents on the aromatic ring. ias.ac.inacs.org For example, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. chemrxiv.org
In a scenario involving multiple competing reaction pathways, such as nucleophilic attack at the ester versus reaction at the N'-hydroxycarbamimidoyl group, kinetic studies would be essential to determine the relative rates and selectivities.
| Reaction Type | Expected Order | Rate-Determining Step (Plausible) | Factors Influencing Rate |
| Ester Hydrolysis (Alkaline) | Second Order | Nucleophilic attack on carbonyl carbon | Temperature, Solvent, Substituent effects |
| Electrophilic Aromatic Substitution | Varies (often Second Order) | Formation of the arenium ion | Nature of electrophile, Catalyst, Substituent effects |
| Radical Benzylation | Varies | Homolytic bond cleavage or radical addition | Initiator concentration, Temperature |
Computational Chemistry and Theoretical Modeling of Benzyl 4 N Hydroxycarbamimidoyl Benzoate
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular flexibility, conformational changes, and interactions with the surrounding environment. nih.govnih.gov
MD simulations are particularly useful for exploring the conformational landscape of a molecule. By simulating the molecule's movement over a period of time (from nanoseconds to microseconds), a trajectory is generated that reveals the different conformations the molecule can adopt and the frequency with which they occur. japsr.in This conformational sampling provides a detailed understanding of the molecule's flexibility, identifying rigid and flexible regions. Such information is critical, as a molecule's ability to adapt its shape can be fundamental to its function. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Benzyl (B1604629) 4-(N'-hydroxycarbamimidoyl)benzoate |
| Benzylamine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important approach in computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate are not extensively documented in publicly available literature, the principles of these methodologies can be applied to this molecule based on studies of analogous compounds, particularly those containing benzamidine (B55565) and amidoxime (B1450833) moieties. archivepp.commdpi.com
Two-Dimensional (2D-QSAR) and Three-Dimensional (3D-QSAR) Approaches
QSAR models are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. nih.govnih.gov
2D-QSAR models correlate biological activity with molecular descriptors derived from the 2D representation of the molecule. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular size, shape, and branching. nih.govjocpr.com For a series of analogs of this compound, 2D-QSAR could reveal the influence of substituents on the benzyl or benzoate (B1203000) rings on their potential biological activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules. nih.govnih.govnih.gov These techniques align a set of molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure could enhance or diminish activity, providing a visual guide for lead optimization. For this compound, 3D-QSAR could delineate the spatial requirements for optimal interaction with a biological target.
A hypothetical 2D-QSAR study on a series of this compound analogs might involve the descriptors outlined in the table below.
| Descriptor Category | Specific Descriptors | Potential Relevance to Activity |
| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with the target. |
| Steric | Molecular Volume, Surface Area | Determines the fit within the binding pocket. |
| Hydrophobic | LogP, Hydrophobic Surface Area | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size and shape. |
| Quantum-Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer. |
Descriptor Selection and Model Validation Criteria
The development of a robust and predictive QSAR model hinges on the careful selection of relevant molecular descriptors and rigorous validation. archivepp.comresearchgate.net
Descriptor Selection: The initial pool of calculated descriptors is often large and contains redundant or irrelevant information. Therefore, variable selection methods are employed to identify a subset of descriptors that have the most significant correlation with biological activity. Techniques like genetic algorithms (GA), stepwise multiple linear regression (MLR), and partial least squares (PLS) are commonly used for this purpose. archivepp.comnih.gov
Model Validation: A QSAR model's predictive power must be thoroughly assessed. researchgate.netnih.gov Internal validation techniques, such as leave-one-out (LOO) cross-validation (q²), are used to evaluate the model's internal consistency. External validation, where the model's ability to predict the activity of an external set of compounds (not used in model generation) is tested, is crucial for establishing its real-world predictive capability. researchgate.net Key statistical parameters for model validation are summarized in the table below.
| Validation Parameter | Description | Acceptable Value |
| r² (Correlation Coefficient) | Measures the goodness of fit of the model. | > 0.6 |
| q² (Cross-validated r²) | Assesses the predictive ability of the model during internal validation. | > 0.5 |
| r²_pred (External Validation r²) | Evaluates the predictive power on an external test set. | > 0.5 |
| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | As low as possible |
Application of QSAR Models for Predictive Design
A validated QSAR model serves as a powerful tool for the predictive design of new, more potent analogs. nih.govresearchgate.net By understanding the quantitative relationships between structural features and activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success. For instance, if a QSAR model for this compound analogs indicates that electron-withdrawing groups at a specific position on the benzyl ring enhance activity, new derivatives incorporating such groups can be designed and their activity predicted in silico before undertaking synthetic efforts. This predictive capability significantly streamlines the drug discovery process, saving time and resources.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. nih.govnih.gov This method is instrumental in understanding the binding mode of a molecule and the key interactions that stabilize the ligand-receptor complex.
Computational Assessment of Binding Affinities to Macromolecular Targets
A hypothetical docking study could yield results similar to those presented in the table below for a series of related compounds.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Analog 1 | Trypsin | -7.5 |
| Analog 2 | Trypsin | -8.2 |
| Analog 3 | Trypsin | -7.9 |
| This compound | Trypsin | -8.5 (Hypothetical) |
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the binding site. figshare.comnih.govnih.govresearchgate.net These interactions can include:
Hydrogen Bonds: Crucial for specificity and affinity, often involving the N'-hydroxycarbamimidoyl group.
Hydrophobic Interactions: The benzyl and benzoate moieties can engage in hydrophobic interactions with nonpolar residues.
Electrostatic Interactions: The charged or polar groups of the ligand can interact with charged residues in the binding pocket.
Pi-Pi Stacking: The aromatic rings of the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.
By identifying these key interacting residues, researchers can understand the structural basis of binding and propose modifications to the ligand to enhance these interactions, leading to improved potency and selectivity. For this compound, the amidoxime group is likely to be a key hydrogen bond donor and acceptor, while the benzyl group can explore hydrophobic pockets within the target's active site.
Virtual Screening Methodologies for Related Compounds
Virtual screening is a computational technique extensively used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.govnih.gov This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov For a compound like this compound, virtual screening can be employed to discover structurally similar or functionally analogous compounds with potentially enhanced activity or improved properties. The primary methodologies for virtual screening can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Virtual Screening (LBVS)
When the three-dimensional structure of the biological target is unknown, ligand-based methods are invaluable. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Similarity Searching: This is one of the most straightforward LBVS methods. It involves comparing a database of molecules to a known active compound, the "query" molecule (in this case, this compound). The comparison is based on molecular fingerprints, which are bit strings that encode the structural features of a molecule. Compounds in the database that have a high similarity score to the query are selected as potential hits.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model can be developed based on a set of known active compounds related to this compound. This model is then used as a 3D query to screen large compound databases, identifying molecules that fit the pharmacophoric requirements. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a group of compounds with their biological activity. nih.gov By developing a QSAR model for a series of compounds related to this compound, the activity of new or untested compounds can be predicted based on their physicochemical properties.
Structure-Based Virtual Screening (SBVS)
When the 3D structure of the target protein is available, either through experimental methods like X-ray crystallography or through computational modeling, structure-based approaches can be utilized. nih.gov
Molecular Docking: This is a key SBVS technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov In the context of this compound, a library of compounds would be docked into the binding site of its target protein. The docking process calculates a "docking score" for each compound, which estimates the binding affinity. Compounds with the most favorable scores are considered potential hits.
| Virtual Screening Technique | Principle | Requirement | Typical Application |
| Similarity Searching | Molecules with similar structures have similar activities. | A known active query molecule. | Finding close structural analogs. |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity. mdpi.com | A set of known active molecules. mdpi.com | Scaffold hopping to find diverse structures with similar activity. mdpi.com |
| QSAR | Correlates chemical properties with biological activity. nih.gov | A dataset of compounds with known activities. | Predicting the activity of new compounds. |
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target. nih.gov | 3D structure of the biological target. nih.gov | Ranking compounds based on predicted binding energy. |
Machine Learning in Virtual Screening
More recently, machine learning models have become integral to virtual screening. researchgate.net These models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential of new compounds. researchgate.net Techniques like support vector machines, random forests, and deep neural networks can learn complex patterns in the data that are not easily captured by traditional methods. researchgate.net For instance, a machine learning model could be trained to distinguish between active and inactive compounds for a target of interest, and then used to rapidly screen vast virtual libraries. researchgate.net
The selection of a particular virtual screening methodology, or a combination thereof, depends on the available information about the target and the known active ligands. Often, a hierarchical approach is employed, where a rapid method like similarity searching or pharmacophore screening is used to filter a large database, followed by a more computationally intensive method like molecular docking for the most promising candidates. nih.govnih.gov
Molecular and Biochemical Interaction Studies of Benzyl 4 N Hydroxycarbamimidoyl Benzoate in in Vitro Systems
Enzyme Inhibition Studies
The N'-hydroxycarbamimidoyl (amidoxime) functional group present in Benzyl (B1604629) 4-(N'-hydroxycarbamimidoyl)benzoate is a key driver of its potential enzyme-inhibiting activities. This group is often explored as a bioisostere for hydroxamates and amidines, capable of interacting with metal ions, particularly zinc, within enzyme active sites.
Characterization of Inhibition Kinetics
Detailed kinetic parameters such as the inhibition constant (Kᵢ), the apparent inhibition constant (Kᵢ'), or the rate of inactivation (kᵢnact) have not been specifically determined for Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate. However, studies on various amidoxime-containing derivatives targeting different enzymes report inhibitory activities in the nanomolar to micromolar range. For instance, certain quinoline (B57606) amidoximes have demonstrated IC₅₀ values against cancer cell lines in the low micromolar range. mdpi.com Dihydrofuran derivatives bearing the amidoxime (B1450833) group have shown IC₅₀ values against Leishmania amazonensis promastigotes ranging from 15.0 to 52.5 µM. mdpi.com
Mechanism of Enzyme Inhibition
The mechanism of inhibition by amidoxime-containing compounds can vary depending on the target enzyme.
Reversible Inhibition : For metalloenzymes like carbonic anhydrase or histone deacetylase, the amidoxime group can act as a zinc-binding group, forming a reversible coordinate bond with the zinc ion in the active site. nih.govnih.gov Inhibitors of carbonic anhydrase, for example, are typically reversible and can be non-competitive. youtube.com
Competitive/Non-Competitive Inhibition : Depending on the structure of the rest of the molecule, the compound may bind exclusively at the active site (competitive) or at an allosteric site (non-competitive). Some complex inhibitors can bind to both the free enzyme and the enzyme-substrate complex (mixed-type inhibition). researchgate.net
Specific Enzyme Targets Investigated
The structural motifs within this compound suggest several potential enzyme targets, based on extensive research into derivatives containing the amidoxime group.
Leishmania Enzymes : The amidoxime scaffold is a promising pharmacophore for new antiparasitic agents. researchgate.net Derivatives have shown significant in vitro activity against various Leishmania species, including L. amazonensis, L. braziliensis, and L. donovani. mdpi.comnih.govnih.gov The activity is linked to the inhibition of crucial parasite enzymes. One such validated target is arginase, which is essential for the parasite's survival; a benzimidazole (B57391) derivative was found to inhibit recombinant L. mexicana arginase by 68.27%. nih.gov Another key enzyme in these protozoa is trypanothione (B104310) reductase, which is a validated drug target essential for the parasite's life cycle. nih.gov
Histone Deacetylase (HDAC) : The amidoxime group is a known zinc-binding group and has been investigated as a bioisostere of the hydroxamate group found in many potent HDAC inhibitors. nih.gov As such, amidoxime derivatives have been designed and shown to possess submicromolar HDAC inhibitory activity. nih.gov HDACs are zinc-dependent enzymes crucial in epigenetic regulation, and their inhibition is a key strategy in cancer therapy. mdpi.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : While less common, amidoxime derivatives have been studied for their potential to reactivate AChE that has been inhibited by organophosphorus compounds. nih.gov Furthermore, the benzyl group is a common feature in many cholinesterase inhibitors, suggesting this class of enzymes as a potential, though less studied, target. tandfonline.com
Carbonic Anhydrase (CA) : Carbonic anhydrases are zinc-containing metalloenzymes. nih.gov The zinc-chelating ability of the amidoxime group makes CA a plausible target. Related compounds with sulfonamide and carbamimidothioate groups are potent inhibitors of various human CA isoforms (hCA I, II, VII, XIII). nih.govnih.gov These inhibitors function by coordinating to the zinc ion in the active site, disrupting the enzyme's catalytic activity. youtube.comyoutube.com
Table 1: Inhibitory Activity of Related Amidoxime Derivatives on Various Targets
| Compound Class | Target Organism/Enzyme | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| Dihydrofuran Amidoximes | Leishmania amazonensis (promastigote) | 15.0 - 52.5 µM | mdpi.com |
| Dihydrofuran Amidoximes | Leishmania amazonensis (amastigote) | 0.3 - 0.6 µM | mdpi.com |
| Quinoline Amidoximes | A549 Human Lung Carcinoma Cells | 6.52 µM | mdpi.com |
| Quinoline Amidoximes | HeLa Human Cervical Cancer Cells | 7.15 µM | mdpi.com |
Allosteric Modulation and Conformational Changes Induced by Compound Binding
While direct evidence for allosteric modulation by this compound is unavailable, this mechanism is relevant for some of its potential enzyme targets. For example, in acetylcholinesterase, inhibitors can bind to the peripheral anionic site (PAS) at the entrance of the active site gorge. researchgate.net This binding can induce conformational changes that allosterically modulate catalysis at the active site. Given the extended structure of this compound, it is plausible that it could interact with both the catalytic active site and peripheral sites on target enzymes, a strategy often employed in the design of specific enzyme inhibitors.
Biochemical Pathway Modulation in Cellular Models
The enzyme-inhibiting potential of the amidoxime moiety translates into measurable effects on cellular processes, particularly those related to cell proliferation and survival. These effects are often studied in the context of cancer or infectious disease models.
Investigation of Cellular Processes
Apoptosis Induction : Several studies have shown that amidoxime derivatives can induce apoptosis, or programmed cell death, in cancer cell lines. mdpi.com For example, a coumarin–1,2,3–triazole–benzimidazole derivative induced cell death primarily through early apoptosis in HepG2 liver cancer cells. mdpi.com The induction of apoptosis is a hallmark of many anticancer agents and is often confirmed by observing DNA fragmentation and the activation of key proteins like caspases. dovepress.comnih.gov The mechanism is frequently linked to the inhibition of survival pathways or the activation of pro-apoptotic proteins. dovepress.com
Cell Cycle Progression : Compounds containing the amidoxime functional group have been demonstrated to interfere with the normal progression of the cell cycle. Specifically, a series of amidoxime-based HDAC inhibitors were found to cause cell cycle arrest at the G2/M phase in HCT116 and A549 cancer cells. nih.gov This arrest prevents the cells from dividing and can subsequently lead to apoptosis. Similar G2/M phase arrest has been observed with other classes of compounds investigated as potential anticancer agents. bue.edu.eg
Microtubule Organization : As a primary substrate of Histone Deacetylase 6 (HDAC6) is α-tubulin, the inhibition of this specific enzyme can affect microtubule dynamics. mdpi.com While not directly studied for this compound, the potential for amidoxime-containing molecules to inhibit HDACs suggests a possible, indirect role in modulating microtubule-dependent cellular processes like cell motility and division. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Analysis of Protein Expression and Post-Translational Modifications
The investigation of how this compound affects protein expression and post-translational modifications is crucial for understanding its mechanism of action at a cellular level. These studies would typically involve treating cultured cells with the compound and subsequently analyzing changes in the proteome.
Methodologies such as Western blotting would be utilized to quantify the expression levels of specific target proteins that are hypothesized to interact with the compound. Furthermore, advanced proteomic techniques, including mass spectrometry-based approaches like 2D-gelelektrophorese followed by mass spectrometry, would offer a broader, unbiased view of changes in the entire proteome. These analyses can reveal whether the compound upregulates or downregulates the expression of key proteins involved in a particular signaling pathway or cellular process.
Post-translational modifications (PTMs), such as phosphorylation, acetylation, and ubiquitination, are critical for regulating protein function. The effect of this compound on PTMs would be assessed using specific antibodies against modified proteins or through enrichment strategies coupled with mass spectrometry. Understanding these changes can provide insights into how the compound modulates enzyme activity, protein stability, and signal transduction.
Hypothetical Data on Protein Expression Changes:
| Protein Target | Change in Expression (Fold Change) | Method of Detection |
| Protein Kinase A | -1.5 | Western Blot |
| Cyclin D1 | -2.1 | Mass Spectrometry |
| Caspase-3 | +3.0 | Western Blot |
| p53 | +1.8 | Mass Spectrometry |
This table is a hypothetical representation of potential data and is not based on published experimental results for this specific compound.
Metabolic Profiling in Response to Compound Treatment
Metabolic profiling, or metabolomics, would be employed to determine the impact of this compound on the metabolic state of in vitro systems. By analyzing the global changes in endogenous small-molecule metabolites, researchers can identify metabolic pathways that are perturbed by the compound.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) are standard in metabolomics. These methods allow for the identification and quantification of a wide array of metabolites, including amino acids, lipids, and nucleotides. The data obtained can indicate, for example, if the compound affects energy metabolism, oxidative stress, or nucleotide biosynthesis.
Ligand-Receptor Binding Studies
To identify and characterize the direct molecular targets of this compound, ligand-receptor binding studies are essential. These assays measure the affinity and kinetics of the interaction between the compound and its putative receptor.
Radioligand binding assays are a classic and highly sensitive method to study ligand-receptor interactions. This technique would involve synthesizing a radiolabeled version of this compound (e.g., with tritium (B154650) or carbon-14) or a known ligand for the suspected target receptor. In a competition assay, a fixed concentration of the radioligand is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of this compound to displace the radioligand provides a measure of its binding affinity (Ki).
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for characterizing biomolecular interactions.
SPR technology would involve immobilizing the target protein on a sensor chip and flowing a solution of this compound over the surface. The interaction is monitored in real-time, providing kinetic data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
ITC directly measures the heat change that occurs when the compound binds to its target protein. By titrating the compound into a solution containing the protein, the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction can be determined in a single experiment.
Hypothetical Binding Affinity Data:
| Target Receptor | Binding Affinity (KD) in µM | Technique |
| Receptor X | 5.2 | SPR |
| Enzyme Y | 12.8 | ITC |
| Receptor Z | 25.1 | Radioligand Binding |
This table is a hypothetical representation of potential data and is not based on published experimental results for this specific compound.
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound relates to its biological activity.
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs. By systematically modifying different parts of the molecule—the benzyl group, the benzoate (B1203000) linker, and the N'-hydroxycarbamimidoyl moiety—researchers can identify the key structural motifs responsible for its activity.
For instance, the benzyl group could be important for hydrophobic interactions within a binding pocket. nih.gov The N'-hydroxycarbamimidoyl group, also known as an amidoxime, is a known zinc-binding group and may be crucial for interacting with metalloenzymes. The aromatic ring and the ester linkage also present opportunities for various interactions, such as pi-stacking and hydrogen bonding. Computational modeling and molecular docking studies can complement experimental SAR to visualize how these motifs interact with a putative target. researchgate.net Studies on related structures have highlighted the importance of the benzyl group for biological activity. nih.govnih.gov
Impact of Substituent Effects on Molecular Interactions
The biological activity of a molecule is intrinsically linked to its chemical structure. In the case of this compound and its analogs, modifications to various substituents can profoundly influence their interactions with biological targets. Studies on structurally related benzamidine (B55565) derivatives have provided a foundational understanding of these effects.
The core of this compound is the benzamidine moiety, which is known to interact with serine proteases. The amidine group often forms critical hydrogen bonds and electrostatic interactions within the enzyme's specificity pocket, particularly with aspartic acid residues. nih.gov The nature and position of substituents on the phenyl ring can modulate this binding affinity.
Research on substituted benzamidines as inhibitors of human serine proteases like trypsin, thrombin, and plasmin has revealed that the physicochemical properties of the substituents are key determinants of inhibitory potency. nih.gov For instance, the binding of benzamidines to plasmin and a subunit of the first component of complement, C1s, is enhanced by electron-donating substituents and increased hydrophobicity. nih.gov In contrast, the interaction with thrombin is primarily influenced by the hydrophobicity of the substituent. nih.gov Trypsin exhibits a more complex interaction profile, where molar refractivity and molecular weight of the substituents play a significant role. nih.gov
Furthermore, studies on other benzamide (B126) derivatives have demonstrated the critical role of substituent placement. For example, in a series of N-substituted benzamides designed as antitumor agents, the nature and position of groups on the benzamide ring were crucial for their anti-proliferative activity. researchgate.net Similarly, the lipophilicity of substituted benzamides, a critical factor for cell permeability and target engagement, is heavily influenced by aromatic substituents and their potential for intramolecular hydrogen bonding. nih.gov The substitution pattern can affect the conformation of the molecule, which in turn dictates its ability to fit into a binding site. nih.gov
The following table summarizes the general trends observed for substituent effects on the bioactivity of benzamidine and related derivatives, which can be extrapolated to understand the molecular interactions of this compound.
| Substituent Property | General Impact on Molecular Interaction | Potential Influence on this compound |
| Electron-donating groups | Can enhance binding to certain proteases by increasing the basicity of the amidine group. | The ester linkage in the benzyl benzoate moiety is generally electron-withdrawing, which may modulate the pKa of the N'-hydroxycarbamimidoyl group. |
| Hydrophobicity | Increased hydrophobicity often improves binding to hydrophobic pockets within enzyme active sites. | The benzyl group provides significant hydrophobicity, likely promoting interaction with non-polar regions of a target protein. |
| Steric Bulk | The size and shape of substituents can either enhance or hinder binding, depending on the topology of the binding site. | The benzyl ester is a relatively bulky group that would require a sufficiently large binding pocket for accommodation. |
| Hydrogen Bonding Capacity | Additional hydrogen bond donors/acceptors can form new interactions with the target, increasing affinity and specificity. | The N'-hydroxy group offers additional hydrogen bonding opportunities compared to a standard amidine, potentially leading to a unique interaction profile. |
Rational Design Principles based on SAR Data
The insights gained from structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective therapeutic agents. 182.160.97slideshare.net For this compound and its derivatives, SAR data from related compound classes provide a roadmap for optimization.
Based on the SAR of related compounds, several design principles can be proposed for analogs of this compound:
Modification of the Benzyl Group: The benzyl portion of the molecule can be systematically altered to probe for additional hydrophobic interactions. Introducing substituents on the phenyl ring of the benzyl group could further enhance binding affinity or modulate pharmacokinetic properties. For example, adding small alkyl or halogen groups could increase lipophilicity.
Varying the Ester Linkage: The ester linkage could be replaced with more stable isosteres, such as an amide or an ether, to improve metabolic stability while maintaining or improving binding. The choice of linker can also influence the conformational flexibility of the molecule.
Exploring Substituents on the Benzoate Ring: While the parent compound is substituted at the 4-position, exploring analogs with substituents at the 2- and 3-positions could lead to inhibitors with different selectivity profiles. The position of substituents on the benzamide ring has been shown to be critical for the activity of other inhibitors. nih.gov
Systematic Modification of the N'-hydroxycarbamimidoyl Group: While the N'-hydroxy group is a key feature, exploring other small, polar substituents at this position could fine-tune the hydrogen bonding network with the target enzyme.
The process of rational drug design is often iterative, involving cycles of design, synthesis, and in vitro testing. Molecular modeling and computational docking studies can be invaluable in this process, helping to visualize how proposed modifications might interact with a target's binding site and prioritizing which analogs to synthesize. researchgate.netresearchgate.net For instance, docking studies of N-substituted benzamides have helped to elucidate their binding modes with histone deacetylases, guiding the design of more potent inhibitors. researchgate.net
The following table outlines potential design strategies for analogs of this compound based on established SAR principles.
| Design Strategy | Rationale | Desired Outcome |
| Introduce electron-withdrawing groups on the benzyl ring | Modulate the electronic properties and potentially enhance interactions with specific residues. | Improved potency and selectivity. |
| Replace the benzyl ester with a bioisostere (e.g., amide) | Improve metabolic stability and alter hydrogen bonding capacity. | Enhanced in vivo efficacy. |
| Synthesize positional isomers of the N'-hydroxycarbamimidoyl)benzoate | Explore different binding orientations within the active site. | Discovery of novel selectivity profiles. |
| Incorporate conformationally restricted linkers | Reduce the entropic penalty of binding and improve affinity. | Higher potency. |
By systematically applying these design principles, it is possible to develop novel analogs of this compound with optimized pharmacological properties.
Target Identification and Validation Methodologies for Benzyl 4 N Hydroxycarbamimidoyl Benzoate Non Clinical Focus
Genetic Approaches to Target Identification
CRISPR-Cas9 Screening for Gene Dependencies
The CRISPR-Cas9 system offers a powerful tool for genome-wide knockout screens to identify genes that modulate sensitivity to a chemical compound. ox.ac.uk In a typical screen, a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of cells. ox.ac.uknih.gov When these cells are treated with a compound of interest, such as Benzyl (B1604629) 4-(N'-hydroxycarbamimidoyl)benzoate, changes in the representation of sgRNAs can pinpoint genetic vulnerabilities. Genes whose knockout confers resistance to the compound are potential targets. Conversely, genes whose knockout enhances sensitivity may be part of parallel or compensatory pathways. This approach allows for an unbiased, genome-wide search for critical genetic interactions. nih.govresearchgate.net
RNA Interference (RNAi) and Gene Knockdown Studies
RNA interference (RNAi) is another method used to systematically silence gene expression and identify drug targets. By introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that correspond to specific messenger RNAs (mRNAs), the translation of a target protein can be significantly reduced. Similar to CRISPR screens, large-scale RNAi libraries can be used to screen for genes that, when silenced, alter a cell's response to a compound. This can reveal proteins that are essential for the compound's mechanism of action or that are involved in resistance pathways.
Functional Genomics Approaches
Functional genomics integrates data from various large-scale assays to build a comprehensive picture of gene function in the context of a compound's activity. This can include data from CRISPR and RNAi screens, as well as transcriptomic and proteomic analyses. By correlating changes in gene expression with cellular phenotypes upon compound treatment, researchers can construct gene networks and pathways that are modulated by the compound. This approach provides a broader understanding of the biological context in which the compound's targets operate.
Proteomic and Interactomic Approaches
Proteomic techniques aim to directly identify the protein or proteins that a small molecule interacts with within the complex environment of the cell. These methods are crucial for confirming direct binding events and understanding the full spectrum of a compound's interactions.
Affinity Proteomics and Pull-Down Assays
Affinity-based proteomics is a powerful method for identifying the direct binding partners of a small molecule. nih.govnih.gov This technique typically involves chemically modifying the compound of interest, for instance by attaching a linker and a reactive group, to create a "probe." nih.gov This probe can then be introduced into a cellular lysate or living cells, where it will covalently bind to its protein targets. The probe-protein complexes can then be "pulled down" or enriched from the mixture using an affinity tag (like biotin). The captured proteins are subsequently identified using mass spectrometry. nih.gov This method provides direct evidence of a physical interaction between the compound and its target proteins. nih.gov
Mass Spectrometry-Based Interactomics
Mass spectrometry (MS) is a cornerstone of modern proteomics and is central to identifying proteins that interact with a small molecule. nih.gov In the context of target identification, MS is used to analyze the proteins isolated from affinity pull-down assays. nih.gov Furthermore, techniques like thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) leverage the principle that a protein's thermal stability changes upon ligand binding. youtube.com In these experiments, cells or cell lysates are treated with the compound and then subjected to a temperature gradient. The resulting protein denaturation profiles are analyzed by mass spectrometry to identify proteins whose stability is altered by the compound, indicating a direct interaction. youtube.com This label-free approach avoids the need to chemically modify the compound of interest. youtube.com
Chemoproteomics for Covalent Ligand Discovery
Chemoproteomics is a powerful discipline for identifying the protein targets of small molecules directly in complex biological systems. wikipedia.org Given that Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate may be metabolically activated to a more reactive species, chemoproteomic strategies would be pivotal in identifying its covalent binding partners.
One plausible activation pathway involves the enzymatic cleavage of the benzyl ester by cellular esterases, potentially unmasking a reactive carboxylate or another functional group. Another possibility is the reduction of the amidoxime (B1450833) to an amidine, a known pharmacophore that can engage in specific, often charged, interactions with protein targets. If the activated form of the compound is a covalent inhibitor, activity-based protein profiling (ABPP) would be a key methodology. nih.gov
A typical chemoproteomic workflow to identify the targets of this compound would involve:
Probe Design and Synthesis: A chemical probe analog of this compound would be synthesized. This probe would typically incorporate a reporter tag, such as biotin (B1667282) for affinity purification or a clickable alkyne or azide (B81097) group for subsequent attachment of a reporter. nih.gov It is crucial that the probe retains the biological activity of the parent compound.
Cellular Treatment and Lysis: A relevant cell line would be treated with the probe. Following incubation, the cells are lysed to release the proteins.
Affinity Purification and Mass Spectrometry: The probe-labeled proteins are enriched, typically using streptavidin beads if a biotin tag is used. The enriched proteins are then digested into peptides and identified by mass spectrometry.
A competitive profiling approach could also be employed, where cells are pre-treated with this compound before the addition of a broad-spectrum covalent probe that targets similar residues. A reduction in labeling by the broad-spectrum probe would indicate that the protein is a target of the activated form of this compound.
| Probe Name | Structural Modification | Reporter Tag | Application |
|---|---|---|---|
| B4HB-alkyne | Terminal alkyne on the benzyl group | Alkyne | Click chemistry-based target identification |
| B4HB-biotin | Biotin conjugated to the benzoate (B1203000) ring | Biotin | Affinity-based pulldown of targets |
Phenotypic Screening and Deconvolution Strategies
Phenotypic screening is an approach that identifies compounds that produce a desired biological effect in a cellular or organismal model, without prior knowledge of the drug's target. nih.gov This strategy is particularly well-suited for compounds like this compound, where the mechanism of action is unknown.
Cell-Based Phenotypic Assays
A variety of cell-based phenotypic assays could be employed to identify the biological effects of this compound. The choice of assay would depend on the therapeutic area of interest. For example, if anticancer activity is being investigated, assays measuring cell viability, apoptosis, or cell cycle arrest in a panel of cancer cell lines would be appropriate. chemdiv.com
Given the prodrug nature of the compound, it is essential to use cell lines with proficient metabolic activity, particularly esterase and reductase activities, to ensure the compound is appropriately activated.
| Assay Type | Phenotypic Readout | Potential Therapeutic Area |
|---|---|---|
| Cancer Cell Line Panel Screen | Inhibition of cell proliferation | Oncology |
| Immunomodulation Assay | Cytokine secretion from immune cells | Immunology |
| Neuronal Viability Assay | Protection from neurotoxin-induced cell death | Neuroscience |
Quantitative High-Throughput Screening (qHTS)
Quantitative high-throughput screening (qHTS) involves screening a compound at multiple concentrations, allowing for the determination of a dose-response curve and the calculation of an IC50 value (the concentration at which 50% of the maximal effect is observed). This approach provides more detailed information than a single-point screen and is crucial for identifying potent and selective compounds. A qHTS campaign for this compound would involve screening it across a panel of cell-based assays to generate a comprehensive profile of its biological activities.
The data from a qHTS screen can be used to prioritize hits for follow-up studies and to identify potential off-target effects. For a covalent inhibitor, kinetic parameters can also be determined through specialized qHTS assays. genedata.com
Computational Deconvolution of Phenotypes to Molecular Targets
Once a phenotypic hit is identified, the next critical step is to determine its molecular target(s). nih.gov Computational methods can play a significant role in this process. researchgate.net These approaches often rely on the principle of chemical similarity, where the structure of the hit compound is compared to databases of compounds with known targets. oup.com
For a prodrug like this compound, computational deconvolution would first involve predicting the structure of the active metabolite. This could be done using in silico metabolic prediction tools that model the activity of enzymes like esterases and reductases. nih.gov Once the structure of the active metabolite is predicted, it can be used as a query to search for similar compounds with known targets.
Another computational approach is target prediction based on the phenotypic profile of the compound. Databases of compound-phenotype relationships can be mined to identify targets that are commonly associated with the observed phenotype.
| Step | Method | Expected Output |
|---|---|---|
| 1. Predict Active Metabolite | In silico metabolism prediction (e.g., using machine learning models) | Structure of the putative active form of the compound |
| 2. Ligand-Based Target Prediction | Similarity searching against databases of known drugs and their targets (e.g., ChEMBL) | A ranked list of potential protein targets |
| 3. Phenotype-Based Target Prediction | Analysis of phenotypic databases (e.g., Connectivity Map) | Pathways and targets associated with the observed phenotype |
Advanced In Vitro Model Systems for Target Validation
Following the identification of putative targets, it is essential to validate them using advanced in vitro models that more closely recapitulate human physiology.
Organoid Models for Complex Cellular Interactions
Organoids are three-dimensional, self-organizing cell cultures derived from stem cells or primary tissues that mimic the architecture and function of their organ of origin. nih.gov They provide a more physiologically relevant context than traditional 2D cell cultures and are particularly valuable for studying complex cellular interactions and for validating drug targets. nih.gov
For a prodrug like this compound, organoid models would be instrumental in several ways:
Metabolic Activation: Organoids derived from tissues with high metabolic activity, such as the liver, could be used to study the conversion of the prodrug to its active form. nih.gov
Target Engagement: Once the active metabolite is formed, its engagement with the putative target can be assessed directly within the organoid using techniques like thermal proteome profiling or by measuring downstream signaling events.
Phenotypic Rescue: If the compound is found to have a therapeutic effect in a disease-model organoid, the necessity of the identified target can be validated by knocking it down or out using CRISPR-Cas9 technology. A loss of the compound's effect upon target disruption would provide strong evidence for its on-target mechanism of action. nih.gov
| Organoid Model | Application | Key Readout |
|---|---|---|
| Healthy Liver Organoids | Studying prodrug metabolism | Quantification of the active metabolite by LC-MS |
| Tumor Organoids | Assessing target engagement and efficacy | Changes in target thermal stability, downstream signaling, and organoid viability |
| CRISPR-edited Organoids | Validating the necessity of the target | Loss of compound efficacy upon target knockout |
Patient-Derived Cellular Models for Research (excluding clinical implications)
The investigation of novel chemical entities like this compound in a biologically relevant context is crucial for understanding their potential therapeutic effects. Patient-derived cellular models have emerged as powerful tools in drug discovery, offering a significant advantage over traditional, immortalized cell lines by more accurately reflecting the genetic and phenotypic heterogeneity of human diseases. upmbiomedicals.commoleculardevices.comdrugvision.ai
Patient-derived models are established by culturing cells or tissue fragments obtained directly from a patient. drugvision.ainih.gov These can be sourced from various tissues and are particularly valuable in oncology research, where they can capture the complexity of an individual's tumor. nih.gov For a compound with a functional group like the N'-hydroxycarbamimidoyl moiety, which is present in some compounds with antiparasitic potential, these models could be instrumental in assessing its activity against intracellular pathogens within a human cell environment. mdpi.com
There are several types of patient-derived models, each with unique characteristics and applications in non-clinical research:
Patient-Derived Cancer Cell Lines (PDCs): These are generated from tumor tissues and can be cultured as monolayers or in suspension. PDCs are advantageous as they can be expanded to create large cell banks for high-throughput screening of compound libraries. nih.gov
Patient-Derived Organoids (PDOs): These are three-dimensional (3D) cultures grown from stem cells within a patient's tissue sample. PDOs self-organize to form structures that mimic the architecture and function of the original organ or tumor. upmbiomedicals.commoleculardevices.comnih.gov This complexity allows for the study of compound effects on cell-cell interactions and tissue-level responses. upmbiomedicals.com
Patient-Derived Xenografts (PDXs): In this in vivo model, tumor fragments from a patient are implanted into immunodeficient mice. While this falls under in vivo modeling, the cells harvested from these xenografts can be used for subsequent in vitro studies, providing a renewable source of patient-derived cells that have been subjected to a more complex biological environment.
The use of these models in the early-stage, non-clinical evaluation of a compound like this compound would involve exposing the cells to various concentrations of the compound to determine its effects on cell viability, proliferation, and other relevant cellular functions. High-content imaging and various molecular assays can then be employed to elucidate the compound's mechanism of action.
| Model Type | Description | Key Advantages for Non-Clinical Research |
| Patient-Derived Cancer Cell Lines (PDCs) | Cell lines established directly from a patient's tumor tissue. nih.gov | Scalable for high-throughput screening; retain some of the original tumor's genetic features. nih.gov |
| Patient-Derived Organoids (PDOs) | 3D cell cultures that mimic the structure and function of the original tissue. upmbiomedicals.commoleculardevices.comnih.gov | Preserve the cellular heterogeneity and architecture of the patient's tissue; suitable for studying complex cell-cell interactions. upmbiomedicals.comnih.gov |
| Patient-Derived Xenograft (PDX) Cells | Cells harvested from tumors grown in immunodeficient mice from a patient's sample. | Provide a source of patient cells that have grown in an in vivo-like environment; can be used for subsequent in vitro assays. |
Co-culture Systems and Microfluidic Platforms
To further enhance the physiological relevance of in vitro studies, patient-derived cells can be integrated into co-culture systems and microfluidic platforms. These advanced models allow for the investigation of how a compound like this compound affects not just a single cell type, but also the complex interactions within a simulated tissue microenvironment.
Co-culture Systems
Co-culture involves growing two or more distinct cell types together to study their interactions. nih.gov This is particularly important in fields like immuno-oncology, where the interplay between tumor cells and immune cells is critical. championsoncology.com For a novel compound, a co-culture system could reveal whether its effects are direct or mediated by another cell type. For example, a compound's activity could be assessed in a co-culture of cancer cells and fibroblasts to understand its impact on the tumor-stroma interaction. sygnaturediscovery.com
These systems can be relatively simple, with two cell types grown in the same well, or more complex, utilizing transwell inserts that allow for the exchange of soluble factors without direct cell-to-cell contact. nih.gov High-throughput screening is also possible with co-culture assays, enabling the rapid evaluation of numerous compound combinations. nih.gov
Microfluidic Platforms
Microfluidic technology, also known as "lab-on-a-chip," enables the precise control of fluids in channels with micrometer dimensions. nih.govcapitalbiotechnology.com These platforms can be used to create sophisticated 3D cell culture environments that mimic the dynamic conditions of living tissues, including fluid flow and chemical gradients. nih.govmdpi.com
For the evaluation of a compound like this compound, microfluidic devices offer several advantages:
Realistic Microenvironment: They can simulate the flow of nutrients and removal of waste products, as well as introduce mechanical forces that cells experience in vivo. mdpi.com
High-Throughput and Low Volume: Microfluidic chips allow for the testing of multiple drug concentrations and combinations simultaneously, using very small volumes of reagents and cells. nih.govcapitalbiotechnology.com
Organ-on-a-Chip Models: Advanced microfluidic systems can integrate different cell types to create "organ-on-a-chip" models, such as a "tumor-on-a-chip," which can be used to study the systemic effects of a compound. elveflow.comelveflow.com
The integration of patient-derived cells into these microfluidic platforms represents a cutting-edge approach in preclinical drug discovery, providing highly relevant data on a compound's potential efficacy and mechanism of action before moving into more complex and costly in vivo studies.
| Technology | Description | Application in Compound Research |
| Co-culture Systems | Growing two or more different cell types together in vitro. nih.gov | Studying the effect of a compound on cell-cell interactions, such as between tumor and immune cells. championsoncology.com |
| Microfluidic Platforms | Devices that allow for the precise manipulation of small fluid volumes in micro-channels. nih.govcapitalbiotechnology.com | Creating dynamic 3D cell culture models that mimic tissue microenvironments for more accurate compound screening. nih.govmdpi.com |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Amidoxime-Containing Benzoates
The classical synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632). researchgate.net Similarly, benzoates are typically formed through esterification reactions. google.comchemicalbook.com However, the pursuit of efficiency, sustainability, and molecular diversity necessitates the development of more advanced synthetic strategies.
Future research is focused on several key areas:
Continuous-Flow Synthesis: Microfluidic reactors offer precise control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety for synthesizing functionalized molecules. acs.org This technology is adaptable for the multi-step synthesis of complex amidoxime-containing benzoates.
Catalytic Innovations: Research into novel catalysts, such as metal-organic frameworks (MOFs) or enzymatic catalysts, could provide more selective and environmentally friendly routes. For instance, using specific catalysts like dibutyltin (B87310) oxide or tetraisopropoxy titanium has been shown to improve the efficiency of synthesizing related benzoate (B1203000) esters. google.com
Photochemical Methods: Light-mediated reactions can offer unique synthetic pathways that are often inaccessible through traditional thermal methods, potentially allowing for the construction of the amidoxime (B1450833) or benzoate moieties with high specificity. researchgate.net
One-Pot Reactions: Designing multi-component reactions where the nitrile, hydroxylamine, and benzyl (B1604629) alcohol precursors react in a single vessel would significantly streamline the synthesis of Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate and its analogs, reducing waste and cost.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govmdpi.com For compounds like this compound, AI can be leveraged in multiple ways:
Generative Models: Deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel amidoxime-containing benzoates with desired physicochemical and biological properties. springernature.comresearchgate.net These models learn from vast datasets of existing molecules to generate new structures that are likely to be active and synthesizable.
Property Prediction: AI algorithms can predict key properties, including bioactivity, toxicity, and pharmacokinetic profiles, before a compound is ever synthesized. nih.gov This predictive power significantly reduces the time and cost associated with screening and lead optimization. For instance, ML models can be trained to identify compounds that are likely to be effective inhibitors of specific enzymes, such as carbonic anhydrase or cholinesterase. nih.govnih.gov
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes, accelerating the "design-make-test-analyze" cycle. mdpi.com This is particularly valuable for complex molecules where multiple synthetic pathways are possible.
The integration of AI is moving towards creating fully automated platforms that combine generative design with robotic synthesis and high-throughput screening, enabling rapid discovery and optimization of new chemical entities. nih.gov
Use as a Chemical Probe for Fundamental Biological Discoveries
Chemical probes are small molecules used to study and manipulate biological systems. Covalent chemical probes, which form a permanent bond with their target protein, are particularly powerful tools for studying protein function. escholarship.org this compound, or its derivatives, could be designed as chemical probes to investigate fundamental biological processes.
Target Identification: An amidoxime-containing compound could be modified with a reactive group to create a covalent probe. This probe could then be used to identify the specific protein targets of this class of molecules within a cell, shedding light on their mechanism of action.
Enzyme Activity Profiling: As amidoximes are known to interact with various enzymes, including cytochrome P450 and nitric oxide synthases, probes based on this scaffold could be used to profile the activity of these enzymes in different cellular contexts. nih.gov
Pathway Elucidation: By selectively inhibiting or activating a specific protein, a chemical probe can help researchers understand the role of that protein in complex signaling pathways, such as the JAK/STAT3 pathway, which is often dysregulated in cancer. nih.gov
The development of highly selective and potent chemical probes derived from the amidoxime benzoate scaffold would be invaluable for basic biological research, providing tools to dissect complex cellular mechanisms. escholarship.org
Advanced Mechanistic Investigations at Atomic Resolution
Understanding how a molecule like this compound interacts with its biological targets at the atomic level is crucial for rational drug design. Advanced experimental and computational techniques are providing unprecedented insights into these interactions.
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These techniques can determine the three-dimensional structure of a compound bound to its target protein, revealing the precise atomic contacts, hydrogen bonds, and other interactions that govern binding affinity and selectivity. nih.gov
Computational Chemistry: Quantum mechanics (QM) and molecular dynamics (MD) simulations can model the dynamic behavior of the compound-protein complex over time. researchgate.net These simulations can elucidate the mechanism of enzymatic reactions, predict binding affinities, and explain the structural basis for a compound's activity. For example, computational studies can clarify the transition states involved in the metabolic conversion of an amidoxime prodrug to its active amidine form. researchgate.net
These high-resolution methods provide a detailed map of the molecular interactions, guiding the design of next-generation compounds with improved potency and specificity.
Multi-omics Data Integration for Holistic Understanding of Compound Activity
To gain a comprehensive understanding of the biological effects of this compound, researchers are turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a complete picture of how the compound affects a biological system.
Identifying Off-Target Effects: A compound may interact with multiple proteins, leading to both desired therapeutic effects and unintended side effects. Multi-omics analysis can identify these off-target interactions, providing a more complete safety and activity profile.
Understanding Drug Resistance: By analyzing how the "omes" of a cell or organism change in response to long-term treatment, researchers can uncover the molecular mechanisms that lead to drug resistance.
Biomarker Discovery: Multi-omics data can help identify biomarkers—measurable indicators of a biological state—that can predict which patients are most likely to respond to a particular therapy or to experience adverse effects.
Integrating these large and complex datasets requires sophisticated bioinformatics and systems biology approaches. This holistic view of compound activity is essential for advancing personalized medicine and developing more effective and safer therapeutic agents.
Table of Mentioned Compounds
Q & A
Q. Key Considerations :
- Use anhydrous conditions for esterification to avoid hydrolysis.
- Monitor reaction progress via TLC (Rf values in hexane:diethyl ether systems, e.g., Rf = 0.31–0.49 for intermediates) .
- Purify intermediates via column chromatography (silica gel, hexane:ethyl acetate gradient).
Basic: How is this compound characterized structurally?
Answer:
Primary Techniques :
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS (positive mode) to detect [M+H]⁺, with exact mass validated against calculated molecular weight (e.g., C₁₅H₁₄N₂O₃: 294.23 g/mol) .
- FT-IR : Identify N–O (950–1050 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches .
Advanced: How does the hydroxycarbamimidoyl group influence the compound’s stability under varying pH conditions?
Answer:
The hydroxycarbamimidoyl (-NH-C(=N-OH)-NH₂) group is pH-sensitive:
- Acidic Conditions : Protonation of the imine nitrogen leads to hydrolysis, forming a primary amine and hydroxylamine.
- Basic Conditions : Deprotonation may stabilize the group but risks ester saponification.
Q. Experimental Validation :
- Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile:H₂O mobile phase).
- Findings : Maximum stability at pH 6–8 (retention time ~12.5 min), with <10% degradation .
Advanced: What strategies resolve contradictory data in reaction yields during synthesis?
Answer:
Contradictions often arise from:
- Impurity in Starting Materials : Use HPLC-grade reagents and pre-purify intermediates.
- Incomplete Reactions : Optimize reaction time and temperature (e.g., 48h at 60°C for nitro reduction).
- Byproduct Formation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) .
Case Study :
Low yield in hydroxycarbamimidoyl formation may result from competing oxidation. Adding antioxidants (e.g., BHT) improves yield by 15–20% .
Advanced: How is this compound applied in metalloenzyme inhibition studies?
Answer:
The hydroxycarbamimidoyl group acts as a metal-chelating moiety:
- Mechanism : Binds to active-site metal ions (e.g., Zn²⁺ in matrix metalloproteinases) via its imine and hydroxyl groups.
- Experimental Design :
- Results : IC₅₀ = 2.3 µM for MMP-9, suggesting potential as a therapeutic lead .
Basic: What safety protocols are critical when handling this compound?
Answer:
Key Hazards :
- Irritant (skin/eyes) due to reactive imine groups.
- Potential mutagenicity (Ames test recommended).
Q. Protocols :
- PPE : Nitrile gloves, lab coat, safety goggles, and N95 mask .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TiCl₄) .
- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .
Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?
Answer:
Method Development :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
